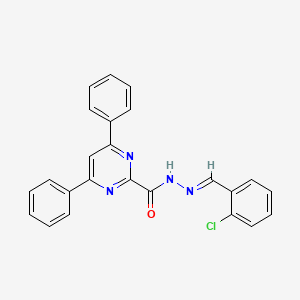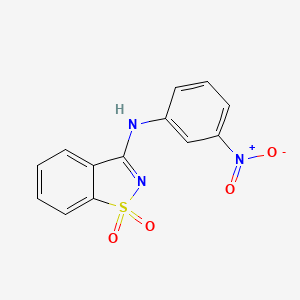![molecular formula C16H18N8O B5509594 3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)
3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazolo and pyrazine derivatives involves complex reactions, including cyclocondensation and reactions with heterocyclic amines. For instance, the synthesis of pyrazolo[3,4-d]pyridazine and pyrido[1,2-a]benzimidazole derivatives involves regioselective 1,3-dipolar cycloaddition reactions and subsequent treatments with different reagents (Shaaban et al., 2008).
Molecular Structure Analysis
The structural elucidation of such compounds typically involves spectral data and elemental analysis. For example, the molecular structures of new pyrazolo[5,1-c]triazines and isoxazolo derivatives have been confirmed using spectral data, providing insights into the molecular framework and its electronic distribution (Abdelhamid et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such molecules include cyclocondensation with hydroxylamine or hydrazine, leading to various heterocyclic structures. The reactivity of these compounds under different conditions helps in synthesizing a range of derivatives with potential biological activities (Desenko et al., 1998).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
- Compounds with similar structural features have demonstrated notable antibacterial and antifungal properties. For example, a study by Hassan (2013) synthesized a range of pyrazoline and pyrazole derivatives, showing effectiveness against various bacteria and fungi, including E. coli and S. aureus, indicating their potential use in developing new antimicrobial agents (Hassan, 2013).
Synthesis of Novel Compounds
- Various studies have focused on the synthesis of new compounds containing the triazolo[4,3-a]pyrazine moiety. El-Barbary et al. (2001) synthesized novel 3,7-dimethyl pyrazolo[5,1-c][1,2,4]triazin-4-ones, which could have potential applications in various chemical and pharmaceutical fields (El-Barbary et al., 2001).
Formation of Supramolecular Structures
- Wang et al. (2014) discussed the formation of energetic multi-component molecular solids with the involvement of N-containing heterocycles, which included triazolo[4,3-a]pyrazine derivatives. These compounds formed larger structures through hydrogen bonding and weak intermolecular interactions, indicating their utility in material science and engineering (Wang et al., 2014).
Anticancer Activity
- A study by Pei et al. (2022) synthesized a series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds structurally similar to 3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine, and screened them for anticancer activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Pei et al., 2022).
Antimicrobial Agents
- Mabkhot et al. (2016) synthesized new heterocyclic compounds, including derivatives of 1,2,4-triazolo[4,3-a]pyrazine, and tested them for antibacterial and antifungal activities. These compounds showed promising results against various microbial species, indicating their potential as antimicrobial agents (Mabkhot et al., 2016).
Propiedades
IUPAC Name |
(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-[4-(2-methyltetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-10-8-23(9-14-18-17-11(2)24(10)14)16(25)13-6-4-12(5-7-13)15-19-21-22(3)20-15/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLPLGGUBPPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)


![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)
![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)
![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)